[2-(5-Ethyl-1H-indol-3-yl)-ethyl]-dimethyl-amine
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Overview
Description
[2-(5-Ethyl-1H-indol-3-yl)-ethyl]-dimethyl-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole ring substituted with an ethyl group at the 5-position and a dimethylamine group at the 2-position of the ethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-Ethyl-1H-indol-3-yl)-ethyl]-dimethyl-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole ring . The ethyl group can be introduced via alkylation reactions, and the dimethylamine group can be added through reductive amination.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and yield of the desired product. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[2-(5-Ethyl-1H-indol-3-yl)-ethyl]-dimethyl-amine undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
[2-(5-Ethyl-1H-indol-3-yl)-ethyl]-dimethyl-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [2-(5-Ethyl-1H-indol-3-yl)-ethyl]-dimethyl-amine involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The dimethylamine group can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
[2-(5-Ethyl-1H-indol-3-yl)-ethyl]-dimethyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and dimethylamine group differentiates it from other indole derivatives and influences its reactivity and interactions.
Properties
CAS No. |
171783-25-8 |
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Molecular Formula |
C14H20N2 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2-(5-ethyl-1H-indol-3-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C14H20N2/c1-4-11-5-6-14-13(9-11)12(10-15-14)7-8-16(2)3/h5-6,9-10,15H,4,7-8H2,1-3H3 |
InChI Key |
ZEHXYLDGQMEYAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC=C2CCN(C)C |
Origin of Product |
United States |
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